molecular formula C16H25N3O2 B1462663 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS No. 885274-56-6

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Cat. No. B1462663
CAS RN: 885274-56-6
M. Wt: 291.39 g/mol
InChI Key: BXBJCDYQOADWQL-UHFFFAOYSA-N
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Description

“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a chemical compound with the CAS Number: 885274-56-6 . It has a molecular weight of 291.39 and its IUPAC name is tert-butyl 4-[(2-pyridinylmethyl)amino]-1-piperidinecarboxylate . It is a colorless liquid and is used in the synthesis of synthetic drugs .


Molecular Structure Analysis

The molecular formula of “1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is C16H25N3O2 . The InChI code is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 .


Physical And Chemical Properties Analysis

“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a colorless liquid . It has a molecular weight of 291.39 and its molecular formula is C16H25N3O2 .

Safety and Hazards

The safety data sheet for “1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJCDYQOADWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656261
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-56-6
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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